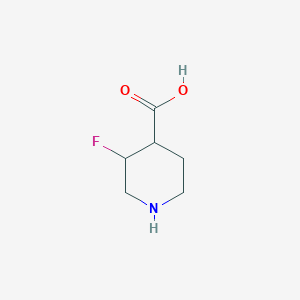

3-Fluoropiperidine-4-carboxylic acid

Description

BenchChem offers high-quality 3-Fluoropiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBNMTMXCUHCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereoisomers and Chirality of 3-Fluoropiperidine-4-carboxylic acid

Technical Guide for Medicinal Chemists and Process Scientists

Part 1: The Fluorine Effect in Saturated Heterocycles

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore.[1] However, unsubstituted piperidines often suffer from metabolic liability and high basicity (

3-Fluoropiperidine-4-carboxylic acid represents a high-value scaffold where the strategic introduction of a fluorine atom at the C3 position serves two critical functions:

-

Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the adjacent amine, lowering the

of the piperidine nitrogen by 1–2 log units (typically to the 8.5–9.5 range). This improves oral bioavailability and reduces phospholipidosis risk. -

Conformational Locking: Through the gauche effect and dipole-dipole interactions, the fluorine atom restricts the conformational flexibility of the ring, potentially freezing the bioactive conformation required for receptor binding.

Part 2: Stereochemical Landscape

The molecule contains two chiral centers at C3 and C4 . This results in

Isomer Classification

-

(3R, 4S) and (3S, 4R): The cis pair. Substituents are on the same side of the ring plane.

-

(3R, 4R) and (3S, 4S): The trans pair. Substituents are on opposite sides.[1]

Visualizing the Stereochemical Relationships

The following diagram illustrates the relationship between the four isomers.

Part 3: Conformational Analysis & The Gauche Effect

Unlike simple cyclohexane derivatives where bulky groups prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidines exhibit complex behavior driven by stereoelectronic effects.

The Gauche Effect

In the cis-isomer, the fluorine atom often adopts an axial orientation. This counter-intuitive preference is driven by the gauche effect , which stabilizes the syn-clinal arrangement of the highly electronegative fluorine and the nitrogen lone pair (or N-C bonds).

-

Hyperconjugation: Interaction between the

bonding orbital and the -

Dipole Minimization: In the protonated form (ammonium salt), the axial fluorine minimizes the dipole vector relative to the N-H bond.

NMR Diagnostics ( )

The coupling constant between the fluorine at C3 and the proton at C3 is diagnostic of conformation.

-

Equatorial Fluorine: Large

(anti-periplanar) and moderate -

Axial Fluorine: Smaller vicinal proton couplings due to gauche geometry.

Table 1: Conformational Preferences

| Isomer | Preferred Conformation | Driving Force | Key NMR Signal ( |

| Cis (3R, 4S) | F-Axial / COOH-Equatorial | 1,3-diaxial avoidance (COOH) + Gauche effect | |

| Trans (3R, 4R) | F-Equatorial / COOH-Equatorial | Steric bulk (both groups equatorial) |

Part 4: Asymmetric Synthesis Protocol

While racemic mixtures can be separated via chiral HPLC, modern drug development demands scalable asymmetric synthesis. The Asymmetric Hydrogenation of Fluoro-enamides is the current "Gold Standard" for generating high enantiomeric excess (ee).

Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes a Rhodium-CAAC (Cyclic Alkyl Amino Carbene) or Josiphos ligand system to hydrogenate a tetrahydropyridine precursor.

Detailed Protocol (Self-Validating)

Objective: Synthesis of (3R, 4S)-1-benzyl-3-fluoropiperidine-4-carboxylic acid methyl ester.

-

Precursor Preparation:

-

React methyl 3-fluoropyridine-4-carboxylate with benzyl bromide in acetone to form the pyridinium salt.

-

Reduce selectively with

in methanol at -78°C. -

Validation Point:

NMR should show a shift from aromatic F (approx -120 ppm) to vinylic F (approx -100 to -110 ppm).

-

-

Asymmetric Hydrogenation:

-

Catalyst Loading: Mix

(1 mol%) with (R,Sp)-Josiphos ligand (1.1 mol%) in degassed methanol under argon for 30 mins. -

Reaction: Transfer catalyst solution to the autoclave containing the fluoro-enamide substrate. Pressurize to 50 bar

. Stir at 25°C for 12 hours. -

Critical Control: Use strictly anhydrous methanol; moisture can deactivate the catalyst or hydrolyze the enamide.

-

-

Purification & Analysis:

-

Concentrate and pass through a short silica plug.

-

Chiral HPLC Method: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min.

-

Success Criteria: ee > 95%; dr > 20:1 (cis:trans).

-

Part 5: Applications in Drug Discovery[1][2]

Case Study: KSP Inhibitor (MK-0731)

Merck developed MK-0731, a Kinesin Spindle Protein inhibitor, utilizing the 3-fluoropiperidine scaffold.

-

Problem: The non-fluorinated piperidine analog was a potent P-gp substrate and had hERG liability due to high basicity (

). -

Solution: Introduction of the 3-fluoro group (cis-configuration).

-

Result: The

dropped to ~8.5. This maintained potency while reducing hERG affinity by >10-fold and improving the efflux ratio, leading to a successful clinical candidate.

Radiotracers (NMDA Receptors)

The

References

-

Koudih, R. et al. (2012).[2] Synthesis and in vitro characterization of trans- and cis-[18F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates.[2] European Journal of Medicinal Chemistry, 53, 408-415.[2] Link

-

Cox, C. D. et al. (2008).[1] Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer.[1] Journal of Medicinal Chemistry, 51(14), 4239-4252. Link

-

Philips, E. et al. (2019).[1] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.[1] The Journal of Organic Chemistry, 84(12), 8006–8018. Link

-

Glorius, F. et al. (2019).[1] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[1] Nature Chemistry, 11, 264–270.[1] Link

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoropiperidine-4-carboxylic acid CAS number and identification

The following technical guide details the chemical identity, physicochemical properties, synthesis, and application of 3-Fluoropiperidine-4-carboxylic acid . This document is structured for medicinal chemists and process scientists requiring actionable data for drug design and synthesis.

Executive Summary

3-Fluoropiperidine-4-carboxylic acid represents a critical scaffold in modern medicinal chemistry, serving as a conformationally restricted, metabolically stable bioisostere of isonipecotic acid (4-piperidinecarboxylic acid). The introduction of the fluorine atom at the C3 position exerts a profound stereoelectronic effect, modulating the basicity of the piperidine nitrogen (pKa depression) and locking the ring conformation via the gauche effect. These properties are utilized to optimize lipophilicity (LogD), membrane permeability, and selectivity in receptor binding (e.g., NMDA, GPCRs).

Chemical Identity & CAS Registry

Due to the presence of two chiral centers (C3 and C4), this molecule exists as four stereoisomers. In commercial and research contexts, it is most frequently encountered as its N-protected derivatives (e.g., N-Boc) to prevent polymerization and facilitate coupling reactions.

Master Registry Table

| Chemical Entity | Stereochemistry | CAS Number | Molecular Formula | MW ( g/mol ) |

| N-Boc-3-fluoro-4-piperidinecarboxylic acid | (3R,4S)-rel (cis-racemic) | 1303974-46-0 | C₁₁H₁₈FNO₄ | 247.26 |

| N-Boc-3-fluoro-4-piperidinecarboxylic acid | (3R,4R)-rel (trans-racemic) | 1903422-62-7 | C₁₁H₁₈FNO₄ | 247.26 |

| N-Boc-3-fluoro-4-piperidinecarboxylic acid | (3R,4S) (cis-chiral) | 1628475-90-0 | C₁₁H₁₈FNO₄ | 247.26 |

| N-Cbz-3-fluoro-4-piperidinecarboxylic acid | (3,4)-cis | 1303974-60-8 | C₁₄H₁₆FNO₄ | 279.29 |

| Free Acid (HCl Salt) | Unspecified/Racemic | Not widely listed† | C₆H₁₀FNO₂·HCl | 183.61 |

† Note: The free acid is hygroscopic and typically generated in situ by deprotection of the N-Boc precursor using 4M HCl in dioxane.

Physicochemical Profiling

The strategic value of this scaffold lies in the "Fluorine Effect."

pKa Modulation

The electronegative fluorine atom at C3 (β-position to the amine) withdraws electron density, significantly lowering the pKa of the piperidine nitrogen compared to the non-fluorinated parent.

-

Isonipecotic Acid (Parent): Amine pKa ≈ 10.8

-

3-Fluoropiperidine-4-carboxylic acid: Amine pKa ≈ 9.3 – 9.5 (Estimated)

-

Impact: At physiological pH (7.4), a larger fraction of the fluorinated molecule remains uncharged compared to the parent, potentially improving passive membrane permeability.

Conformational Landscape (The Gauche Effect)

Unlike non-fluorinated piperidines which predominantly adopt a chair conformation with bulky groups equatorial, the C3-fluorine introduces a C–F/N–H+ charge-dipole interaction and a σ(C–H) → σ(C–F) hyperconjugation*.

-

Protonated State: The fluorine atom often prefers the axial orientation to maximize the electrostatic interaction with the protonated nitrogen.

-

Implication: This "locks" the vector of the carboxylic acid, allowing for precise positioning of pharmacophores in the receptor binding pocket.

Figure 1: Stereoelectronic stabilization of the axial-fluorine conformer in protonated 3-fluoropiperidines.

Synthesis & Manufacturing Protocols

Method A: Hydrogenation of Pyridine Precursors (Industrial Route)

This method is preferred for large-scale synthesis as it avoids complex fluorination steps on saturated rings.

-

Starting Material: 3-Fluoropyridine-4-carboxylic acid (CAS 393-53-3).

-

Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or PtO₂ (Adams' Catalyst).

-

Conditions: 50-60 psi H₂, Methanol/Water solvent, acidic media (HCl).

-

Mechanism: Heterogeneous catalytic hydrogenation reduces the pyridine ring.

-

Stereochemistry: Predominantly yields the cis-isomer due to syn-addition of hydrogen across the aromatic face.

Method B: Laboratory Deprotection (N-Boc Removal)

For research applications, the free acid is best prepared fresh from the stable N-Boc precursor.

Protocol:

-

Dissolution: Dissolve 1.0 eq of N-Boc-3-fluoro-4-piperidinecarboxylic acid in minimal 1,4-dioxane (0.5 M concentration).

-

Acidolysis: Add 5.0 eq of 4M HCl in dioxane dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (stain with ninhydrin; Boc-SM is UV inactive but stains, Product is very polar).

-

Isolation: Concentrate in vacuo to remove dioxane/HCl. Triturate the resulting gum with diethyl ether to precipitate the 3-fluoropiperidine-4-carboxylic acid hydrochloride salt as a white, hygroscopic solid.

-

Yield: Typically >95% quantitative conversion.

Analytical Identification (Self-Validating Systems)

To validate the identity and stereochemistry of the synthesized compound, use the following NMR diagnostic criteria. The coupling constants (

1H NMR Diagnostics (400 MHz, D₂O)

-

H3 (Geminal to Fluorine): This proton appears as a distinct multiplet (doublet of multiplets) shifted downfield (~4.8 - 5.1 ppm) due to the electronegative fluorine.

-

Diagnostic Coupling:

. This large geminal coupling confirms the presence of fluorine at C3.

-

-

H4 (Alpha to Carboxyl):

-

Cis-Isomer: H3 and H4 are gauche (if F is axial) or gauche (if F is equatorial). The

will be small (< 5 Hz). -

Trans-Isomer: H3 and H4 can be anti-periplanar (diaxial). Look for a large

.

-

19F NMR Diagnostics[2][3]

-

Chemical Shift:

(relative to CFCl₃). -

Coupling Pattern:

-

Expect a large doublet (coupling to H3) and smaller multiplets (coupling to H2a, H2b, H4).

-

Proton-Decoupled 19F NMR: Collapses to a singlet, confirming a single fluorine environment.

-

Mass Spectrometry (ESI+)

-

Molecular Ion:

(Free Base). -

Fragmentation: Loss of HCOOH (

) is common for carboxylic acids.

Applications in Drug Design[4][5][6]

-

Metabolic Blocking: Substitution of hydrogen with fluorine at the C3 position blocks oxidative metabolism (P450 hydroxylation) that typically occurs at the electron-rich positions of the piperidine ring.

-

Selectivity Filter: The 3-fluoro group can induce a specific ring pucker that fits into restricted binding pockets (e.g., NR2B subunit of NMDA receptors), excluding non-fluorinated analogs.

-

Bioisosterism: Used as a replacement for proline or nipecotic acid to alter the vector of the carboxylic acid pharmacophore.

Safety & Handling

-

Hazards: The free acid hydrochloride is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The N-Boc derivatives are generally considered low-toxicity but should be handled as potential sensitizers.

-

Storage: Hygroscopic. Store the HCl salt in a desiccator at -20°C. The N-Boc forms are stable at 4°C.

-

Incompatibility: Avoid strong oxidizing agents.

References

-

Synthesis and Characterization of Fluorin

- Source: European Journal of Medicinal Chemistry

- Context: Synthesis of cis/trans-3-fluoropiperidine derivatives for PET radiotracer applic

-

Link:

-

Conform

- Source: Chemistry - A European Journal

- Context: Detailed NMR and X-ray analysis of the "fluorine gauche effect" and axial preference in piperidinium salts.

-

Link:

-

pKa Modul

-

Source: Journal of Medicinal Chemistry[1]

- Context: Analysis of basicity reduction in fluorinated piperidines and its effect on oral absorption.

-

Link:

-

-

Commercial Registry D

- Context: Verification of CAS numbers for N-Boc protected isomers.

-

Link:

Sources

A Technical Guide to the Physicochemical Characterization of 3-Fluoropiperidine-4-carboxylic acid: A Framework for Solubility and Stability Profiling

Abstract: 3-Fluoropiperidine-4-carboxylic acid stands as a valuable heterocyclic building block in contemporary drug discovery. The strategic incorporation of a fluorine atom onto the piperidine scaffold can significantly modulate key physicochemical and pharmacological properties, including basicity (pKa), lipophilicity, and metabolic stability.[1][2][3] A comprehensive understanding of its solubility and stability is therefore not merely a perfunctory step but a foundational pillar for successful drug development, influencing everything from bioassay reliability to formulation strategy and shelf-life. This guide provides a robust, scientifically-grounded framework for researchers to systematically determine the aqueous solubility and assess the intrinsic stability of 3-Fluoropiperidine-4-carboxylic acid. We detail validated experimental protocols, explain the causality behind methodological choices, and adhere to regulatory standards, ensuring the generation of reliable and submission-ready data.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The piperidine ring is one of the most prevalent saturated N-heterocycles in pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom are key features for molecular recognition and interaction with biological targets. The introduction of fluorine, the most electronegative element, can profoundly alter the molecule's electronic properties.[3]

-

Modulation of Basicity: Fluorine's strong electron-withdrawing effect can lower the pKa of the nearby piperidine nitrogen, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for mitigating off-target effects such as hERG channel interactions.[1][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a compound's half-life and bioavailability.[3]

-

Conformational Control: Strategic fluorination can influence the conformational preference of the piperidine ring, potentially locking it into a more bioactive conformation. Studies have shown that in protonated 3-fluoropiperidine salts, the fluorine atom strongly prefers an axial orientation.[2][4]

Given these advantages, a rigorous characterization of novel fluorinated building blocks like 3-Fluoropiperidine-4-carboxylic acid is paramount.

Physicochemical Properties: An Overview

A foundational understanding begins with the basic molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀FNO₂ | [5] |

| Molecular Weight | 147.15 g/mol | [5] |

| Structure | 3-fluoro-4-piperidinecarboxylic acid | - |

| Predicted LogP | 0.0186 | [5] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [5] |

The presence of both a basic amine and an acidic carboxylic acid group suggests that 3-Fluoropiperidine-4-carboxylic acid will exist as a zwitterion over a certain pH range, a critical factor governing its solubility.

A Rigorous Framework for Solubility Determination

Solubility is a critical determinant of a drug candidate's developability. Poor solubility can lead to erratic absorption, low bioavailability, and unreliable results in in-vitro assays.[6][7] We present two complementary, validated methods for solubility assessment.

Causality of Method Selection: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility is typically measured early in drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6][7] This method is high-throughput but may overestimate solubility as it can generate supersaturated solutions that have not yet precipitated. Its primary value is for rank-ordering compounds in large libraries.[7]

-

Thermodynamic Solubility represents the true equilibrium saturation point of a compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours).[8][9] This "shake-flask" method is lower-throughput but is considered the gold standard for obtaining definitive solubility data for lead optimization and pre-formulation studies.[8]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This protocol is designed to establish the true equilibrium solubility of 3-Fluoropiperidine-4-carboxylic acid in various aqueous media.

Methodology:

-

Preparation: Add an excess amount of solid 3-Fluoropiperidine-4-carboxylic acid (e.g., 2-5 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline, pH 9.0 borate buffer). The use of multiple pH values is critical for a molecule with acidic and basic centers.

-

Equilibration: Seal the vials and place them on a rocking shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C). Allow the suspensions to equilibrate for at least 24-48 hours.

-

Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, collect samples at multiple time points (e.g., 24h and 48h). Consistent concentration values at these points confirm that the system is at equilibrium.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration. Use either:

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).

-

Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[10] A standard calibration curve must be prepared to ensure accurate quantification.[8]

Caption: Thermodynamic Solubility Determination Workflow.

Anticipated Solubility Profile

Given its zwitterionic nature, the solubility of 3-Fluoropiperidine-4-carboxylic acid is expected to be highly pH-dependent. Solubility will likely be at its minimum near the isoelectric point (pI) and increase significantly at pH values below the pKa of the carboxylic acid and above the pKa of the piperidine nitrogen, due to the formation of the more polar cationic and anionic species, respectively.

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffer (pH 2-4) | High | The piperidine nitrogen is protonated (R-NH₂⁺), forming a highly polar cation. |

| Aqueous Buffer (pH 5-7) | Low | The molecule exists primarily as a neutral zwitterion, which often has lower aqueous solubility. |

| Aqueous Buffer (pH 8-10) | High | The carboxylic acid is deprotonated (R-COO⁻), forming a highly polar anion. |

| Organic Co-solvents | Varies | Solvents like PEG-400 or DMSO can increase solubility by disrupting water's hydrogen-bonding network and interacting with the solute.[7] |

Intrinsic Stability and Forced Degradation Studies

Stability testing is a non-negotiable component of drug development, mandated by regulatory agencies to ensure a drug's safety, quality, and efficacy over its shelf life.[11] Forced degradation (or stress testing) is the process of intentionally subjecting a compound to harsh conditions to accelerate its decomposition.[12][13]

The Purpose and Regulatory Context of Stress Testing

The goals of forced degradation studies are multi-faceted and guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[11][14][15]

-

Identify Degradation Pathways: To understand how the molecule degrades under various stresses (e.g., hydrolysis, oxidation).[16]

-

Elucidate Degradant Structures: To identify the chemical structures of the major degradation products.

-

Develop Stability-Indicating Methods: To develop and validate an analytical method (typically HPLC) that can accurately measure the parent compound and separate it from all potential degradation products. This is a critical requirement.

-

Inform Formulation and Packaging: To guide the development of a stable formulation and determine if protective packaging (e.g., light-resistant, moisture-proof) is necessary.[17]

A target degradation of 5-20% is generally considered optimal, as it is sufficient to generate and detect primary degradants without leading to complex secondary degradation pathways that may not be relevant under normal storage conditions.[12]

Experimental Protocol: Forced Degradation Studies

A systematic approach involves subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress. A control sample, unexposed to stress, must be analyzed alongside all stressed samples.

Methodology:

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 2, 8, 24 hours).

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[13]

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Maintain at room temperature or heat gently (e.g., 40-60 °C) for a set period.

-

Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[13] The carboxylic acid and piperidine amide bond (if present in a derivative) are potential sites for hydrolysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store at room temperature for a set period (e.g., 24 hours).

-

Dilute for analysis. The piperidine nitrogen is a potential site for oxidation.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C) for an extended period (e.g., 24-72 hours).

-

Also, expose a solution of the compound to similar thermal stress.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a controlled light source as specified in ICH Q1B guidelines.[17][18][19][20]

-

The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-UV light.[20][21]

-

A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Caption: Forced Degradation and Stability Assessment Workflow.

Data Interpretation and Reporting

The results of the forced degradation studies should be summarized in a clear, tabular format.

| Stress Condition | Reagent/Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants |

| Control | None | - | 100.0 | 0.0 | 0 |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24h | 91.5 | 8.5 | 1 Major, 1 Minor |

| Base Hydrolysis | 0.1 M NaOH, 40 °C | 8h | 88.2 | 11.8 | 1 Major |

| Oxidation | 3% H₂O₂, RT | 24h | 95.1 | 4.9 | 1 Minor |

| Thermal (Solid) | 80 °C | 72h | 99.8 | 0.2 | 0 |

| Photolytic (Solution) | ICH Q1B | - | 93.4 | 6.6 | 2 Minor |

Conclusion

A thorough investigation of solubility and stability is a cornerstone of early-phase drug development. For a promising scaffold like 3-Fluoropiperidine-4-carboxylic acid, the application of the systematic, validated protocols detailed in this guide is essential. By employing the gold-standard shake-flask method for thermodynamic solubility and conducting comprehensive forced degradation studies according to ICH guidelines, researchers can generate the high-quality, reliable data needed to de-risk their programs, guide formulation development, and build a robust data package for regulatory submissions. This foundational knowledge ensures that the full potential of such strategically fluorinated molecules can be realized in the pursuit of new and improved therapeutics.

References

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.

- Meagher, K. L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.

- SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

- ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Industrial Chemicals. 3-Fluoropyridine-4-Carboxylic Acid.

- ResearchGate. (2025, August 6). ICH guideline for photostability testing: Aspects and directions for use.

- Q-Lab. Understanding ICH Photostability Testing.

- ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

- Millipore.

- ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.

- ResearchGate. (2025, October 17). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF.

- Sigma-Aldrich. 1-(Boc)-3-Fluoropiperidine-4-carboxylic acid.

- Scientific Update. (2019, November 19).

- Carreira, E. M., et al. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- NIH.

- PubChem. 3-Fluoropiperidin-4-ol hydrochloride.

- ChemScene. (3r,4r)-3-Fluoropiperidine-4-carboxylic acid.

- Enamine. Aqueous Solubility Assay.

- Sigma-Aldrich. (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.

- Fluorochem. 3-FLUOROPIPERIDINE-3-CARBOXYLIC ACID HCL (CAS 2639430-14-9).

- SynHet. (3,4)-Cis-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.

- ResearchGate. (2012, September).

- American Pharmaceutical Review. (2013, April 2).

- ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- SCIDAR.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- LinkedIn. (2023, April 23).

- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

- Mol-Instincts. 1864003-07-5 Name: (3S,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.

- NIH. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- ResearchGate. Results of forced degradation studies | Download Scientific Diagram.

- Acta Scientific. (2021, July 26). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One.

- Waters.

- Journal of Organic Chemistry. (2005, February 18). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine.

- Pharmaceutical Sciences. (2026, January 5).

- An-Najah Staff. (2020, March 3). Current Analytical Chemistry.

- PubMed.

- BLD Pharm. 1864003-07-5|(3S,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.

- PubMed. (2012, July). Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)

- Sigma-Aldrich. piperidine-4-carboxylic acid.

- PubMed.

- SpringerLink. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.

- ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions.

- MDPI. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. scispace.com [scispace.com]

- 14. scribd.com [scribd.com]

- 15. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 16. ajrconline.org [ajrconline.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. database.ich.org [database.ich.org]

- 21. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

Introduction to fluorinated heterocyclic compounds in medicinal chemistry

Executive Summary: The Fluorine Renaissance

In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is no longer a niche tactic—it is a fundamental design requirement. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom, a statistic that rises to nearly 30% for blockbuster therapeutics.[1]

For the medicinal chemist, fluorine is not merely a halogen; it is a steric and electronic editor . It allows us to modulate pKa, block metabolic "soft spots," and alter lipophilicity without significantly changing the molecular footprint. This guide moves beyond basic textbook definitions to provide a practical, field-tested framework for integrating fluorinated heterocycles into your lead optimization campaigns.

The Physicochemical "Why": Mechanics of the C-F Bond

To apply fluorine effectively, one must understand the causality between the atom's properties and the drug's biological behavior. The C-F bond is the strongest single bond in organic chemistry, yet the fluorine atom's Van der Waals radius is deceptively similar to oxygen, allowing it to act as a bioisostere for hydroxyl groups or carbonyls while stripping away hydrogen bond donor capacity.

Table 1: Comparative Atomic and Bond Properties

Data summarized for quick reference during scaffold design.

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | F is a steric mimic for O and H; minimal steric perturbation. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | F induces strong dipoles, lowering pKa of adjacent amines. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | Short, strong bond resistant to enzymatic cleavage. |

| C-X Bond Energy (kcal/mol) | ~98-104 | ~116-130 | ~85-90 | Metabolic Armor: C-F resists CYP450 oxidation. |

The Dipole & pKa Modulation Effect

Fluorine’s extreme electronegativity exerts a powerful inductive effect (

-

Practical Consequence: Fluorinating a piperidine ring can drop the basic nitrogen's pKa by 1–3 log units. This reduces lysosomal trapping (which requires high basicity) and improves oral bioavailability by ensuring a significant fraction of the drug remains uncharged at intestinal pH.

Strategic Application: Bioisosterism & Metabolic Blocking

Metabolic Blocking

Cytochrome P450 enzymes typically attack electron-rich C-H bonds (metabolic "soft spots"). Replacing a labile C-H with C-F at the para-position of a phenyl ring or the C-3 position of a pyrrolidine effectively shuts down oxidative metabolism at that site.

Bioisosteric Swaps

-

C-F for C-OH: Mimics the dipole but removes the H-bond donor. Useful for improving membrane permeability (permeability is often limited by high PSA).

-

CF

for Isopropyl: The trifluoromethyl group (

Visualization: The Fluorine Decision Logic

The following diagram outlines the logical flow for deciding when and where to introduce fluorine during Lead Optimization.

Figure 1: Decision matrix for fluorine integration during Structure-Activity Relationship (SAR) studies.

Synthetic Methodologies: Building vs. Late-Stage

Historically, chemists relied on fluorinated building blocks.[2] Today, Late-Stage Functionalization (LSF) is the gold standard. LSF allows you to synthesize a complex heterocyclic core first and then "decorate" it with fluorine at the end, enabling the rapid generation of analogs.

The Reagent Toolkit

-

Electrophilic Fluorination:

-

Nucleophilic Fluorination:

-

Reagent:DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Safer, thermally stable).

-

Use Case: Converting alcohols to alkyl fluorides; carbonyls to gem-difluorides.

-

-

Radical Trifluoromethylation (The "Minisci" Approach):

-

Reagent:Langlois Reagent (

) or Photoredox catalysts. -

Use Case: Direct C-H trifluoromethylation of electron-deficient heterocycles (pyridines, quinolines).

-

Detailed Protocol: Minisci C-H Trifluoromethylation

A robust, scalable method for functionalizing heteroaromatic bases without pre-functionalization.

Objective: To install a

Materials

-

Substrate: Heterocycle (e.g., Quinoline, 1.0 equiv).

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv).

-

Solvent: DCM/Water biphasic mixture (1:1) or DMSO.[6]

-

Catalyst (Optional but recommended): Mn(OAc)

or Fe(II) salts (0.1 equiv) to accelerate radical generation.

Step-by-Step Workflow

-

Setup: In a sealable pressure tube (or round-bottom flask with reflux condenser), dissolve the heterocycle (1.0 mmol) in DCM (5 mL).

-

Addition: Add water (5 mL) followed by Sodium Trifluoromethanesulfinate (3.0 mmol).

-

Initiation: Cool to 0°C. Add TBHP dropwise. Caution: Exothermic.

-

Reaction: Seal the vessel and stir vigorously at room temperature for 12–24 hours. (For stubborn substrates, heat to 40–50°C).

-

Quench: Carefully add saturated aqueous NaHCO

to neutralize any generated acid (sulfinic acid byproducts). -

Extraction: Extract with DCM (3x). Wash combined organics with brine.

-

Purification: Dry over Na

SO -

Validation:

F NMR is mandatory. Expect a singlet around -60 to -65 ppm (relative to CFCl

Mechanism Visualization (Minisci Pathway)

The following diagram illustrates the radical pathway, highlighting why electron-deficient heterocycles are the ideal substrates.

Figure 2: Mechanistic pathway of the Minisci reaction. The electrophilic[7] •CF3 radical preferentially attacks the most electron-deficient position of the heterocycle.

Case Study: Sitagliptin (Januvia)

Therapeutic Class: DPP-4 Inhibitor (Type 2 Diabetes). Structure: Triazolopyrazine core with a trifluorophenyl moiety.

The "Fluorine Effect" in Action:

-

Metabolic Stability: The 2,4,5-trifluorophenyl ring is virtually immune to oxidative metabolism. The C-F bonds protect the ring from hydroxylation.

-

Binding Affinity: The fluorine atoms create a specific electrostatic landscape that fits the hydrophobic S1 pocket of the DPP-4 enzyme.

-

Bioavailability: The fluorines reduce the lipophilicity compared to a trimethyl analog, balancing solubility and permeability.

Future Outlook: 18F-PET Imaging

The integration of fluorine chemistry is now bridging the gap between therapy and diagnostics (Theranostics). The isotope

-

Strategy: Develop a "cold" (

F) therapeutic lead. -

Translation: Swap

F for

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Fluoropiperidine-4-carboxylic Acid

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The 3-fluoropiperidine-4-carboxylic acid scaffold, a conformationally restricted and fluorinated analog of γ-aminobutyric acid (GABA), represents a quintessential "privileged scaffold" that offers unique stereochemical and electronic properties. This guide provides an in-depth exploration of the discovery and historical development of synthetic routes toward this valuable building block. We will delve into the causal-driven evolution of synthetic strategies, from early concepts to state-of-the-art asymmetric methodologies, providing researchers and drug development professionals with a comprehensive understanding of the chemistry underpinning this critical molecular framework.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals and agrochemicals.[1][2] Its conformational flexibility and basic nitrogen atom are key features for molecular recognition and interaction with biological targets. The introduction of a fluorine atom, a bioisostere of hydrogen with unique electronic properties, can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[2] Specifically, placing a fluorine atom at the 3-position of a piperidine ring can modulate the basicity of the nitrogen, a critical factor in drug efficacy and safety. For instance, in the development of kinesin spindle protein (KSP) inhibitors, the axial orientation of a fluorine atom in the piperidine ring led to an increased pKa, which was crucial for improved efficacy and resulted in the clinical candidate MK-0731.[1][3] This highlights the nuanced yet powerful impact of strategic fluorination.

The 3-fluoropiperidine-4-carboxylic acid core combines the conformational constraint of the piperidine ring with the electronic influence of a fluorine atom vicinal to a carboxylic acid group, making it a highly sought-after building block for creating novel chemical entities with precisely tuned properties.

Historical Context and the "Discovery" of a Scaffold

The "discovery" of 3-fluoropiperidine-4-carboxylic acid is not marked by a singular, seminal publication but rather by a gradual emergence from the broader field of fluorinated heterocycle synthesis. Its value became apparent as medicinal chemists sought to fine-tune the properties of piperidine-containing drug candidates. The initial synthetic challenges were significant, primarily centered on the stereocontrolled introduction of the fluorine atom. Early methods for fluorination were often harsh and lacked selectivity.

The historical development can be understood as a progression from non-selective fluorination techniques to more sophisticated strategies that leverage modern catalytic and enzymatic methods. The timeline is intrinsically linked to the development of safer and more selective fluorinating reagents and the advent of powerful catalytic systems for asymmetric synthesis.

Evolution of Synthetic Strategies

The synthesis of 3-fluoropiperidine-4-carboxylic acid and its derivatives has evolved significantly, with modern approaches offering high levels of stereocontrol. The most logical and widely adopted retrosynthetic approach involves the dearomatization and hydrogenation of a suitably substituted fluoropyridine precursor.

The Pyridine Dearomatization-Hydrogenation Approach

A highly effective and modern strategy for accessing all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation of fluoropyridine precursors.[3][4] This approach is particularly attractive due to the commercial availability of a wide range of substituted fluoropyridines.

The logical precursor for 3-fluoropiperidine-4-carboxylic acid is 3-fluoro-4-pyridinecarboxylic acid.[5][6] The synthesis of this starting material can be achieved through methods such as the nucleophilic aromatic substitution of a nitro group with a fluoride anion.[5]

Workflow for Pyridine Dearomatization-Hydrogenation:

Caption: Dearomatization-Hydrogenation Workflow.

This process, pioneered by researchers like Glorius, involves a one-pot rhodium-catalyzed dearomatization followed by hydrogenation, which typically yields the all-cis substituted piperidine with high diastereoselectivity.[3][4] The fluorine atom often preferentially adopts an axial orientation in the resulting piperidine ring.[1][7]

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Key Features | Advantages | Disadvantages |

| Rhodium-based | Dearomatization-hydrogenation (DAH) process | High diastereoselectivity for cis-products, one-pot procedure.[3] | Can be sensitive to substrate functional groups. |

| Palladium-based | Heterogeneous hydrogenation (e.g., Pd(OH)₂/C) | Robust, tolerates air and moisture, chemoselective for pyridines over other arenes.[8][9] | May lead to hydrodefluorination as a side reaction.[9] |

| Ruthenium-based | Asymmetric hydrogenation of enamides | Enables enantioselective synthesis of specific stereoisomers.[10][11] | Requires multi-step preparation of the enamide precursor. |

Asymmetric Synthesis: The Merck Case Study for a syn-3-Fluoro-4-aminopiperidine

While not the exact target molecule, the synthesis of a syn-3-fluoro-4-aminopiperidine derivative by Merck for a CGRP receptor antagonist provides invaluable insights into the state-of-the-art for creating the 3-fluoro-4-substituted piperidine core with high stereocontrol.[1][10][11][12][13] Two primary asymmetric routes were developed.

This approach involves the hydrogenation of a fluorinated enamide, which is prepared from 3-fluoro-4-aminopyridine.

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

-

Enamide Formation:

-

Protect the amino group of 3-fluoro-4-aminopyridine (e.g., with a benzoyl group).

-

Activate the pyridine ring by forming a pyridinium salt (e.g., with a benzyl group).

-

Partial reduction with a hydride source (e.g., NaBH₄) yields the corresponding fluoro-enamide.[1]

-

-

Asymmetric Hydrogenation:

-

The enamide is subjected to hydrogenation using a chiral Ruthenium catalyst (e.g., a Ru-BIPHEP complex).

-

A fluoride scavenger, such as Ti(OiPr)₄, may be required to prevent catalyst poisoning from fluoride ions generated during side reactions.[11]

-

The reaction yields the protected syn-3-fluoro-4-aminopiperidine with high enantioselectivity.[10]

-

-

Deprotection:

-

Removal of the protecting groups affords the desired product.

-

Caption: Asymmetric Hydrogenation Workflow.

A more cost-effective and innovative approach developed by Merck involves the enzymatic transamination of a fluorinated ketone.[10][12]

Experimental Protocol: Dynamic Kinetic Asymmetric Transamination (Conceptual)

-

Fluoroketone Synthesis:

-

Enzymatic Transamination:

-

A transaminase enzyme, along with a cofactor like pyridoxal-5'-phosphate (PLP) and an amine source (e.g., isopropylamine), is used.

-

The reaction conditions (e.g., high pH) promote the epimerization of the ketone, allowing for a dynamic kinetic resolution where the desired syn-amino-fluoro product is formed with high diastereoselectivity and enantioselectivity.[2]

-

-

Deprotection:

-

Removal of the protecting group yields the final product.

-

The causality behind this choice lies in leveraging the power of biocatalysis to achieve high stereoselectivity in a single step, often under milder conditions than traditional chemical methods.

Summary and Future Outlook

The journey to synthesize 3-fluoropiperidine-4-carboxylic acid has been one of incremental innovation, moving from the general principles of organofluorine chemistry to highly specialized, stereoselective methodologies. While a singular "discovery" event is not evident, its importance as a building block is firmly established in the context of medicinal chemistry.

The dearomatization-hydrogenation of 3-fluoro-4-pyridinecarboxylic acid derivatives remains a robust and direct route. For applications requiring high enantiopurity, the principles demonstrated in the asymmetric synthesis of related amino-piperidines by Merck, particularly the dynamic kinetic asymmetric transamination, offer a powerful and scalable blueprint.

Future advancements in this field will likely focus on the development of even more efficient and selective catalytic systems, including novel biocatalysts and earth-abundant metal catalysts, to further streamline the synthesis of this and other valuable fluorinated scaffolds.

References

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. [Link]

-

Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019, June 21). PubMed. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006, February 25). MDPI. [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019, January 21). PMC. [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. ResearchGate. [Link]

-

Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate. [Link]

-

Electrophilic fluorination. Wikipedia. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (WO2001002357A2).

-

The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. [Link]

-

Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019, May 24). ACS Publications. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Publications. [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019, January 21). PubMed. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). Semantic Scholar. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

-

Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC. [Link]

-

4-Pyridinecarboxylic acid, 3-[(2-fluoro-4-iodophenyl)amino]. Molbase. [Link]

- Process for the preparation of pyrimidinedione derivatives. (WO2007035629A2).

-

An Asymmetric Approach Towards 3-Spiropiperidines. White Rose Research Online. [Link]

-

3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. PubChem. [Link]

-

Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023, August 22). MDPI. [Link]

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024, November 20). White Rose Research Online. [Link]

-

Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. University of Wisconsin–Madison. [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. (2022, October 18). ACS Publications. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]

- 6. 3-Fluoro-4-pyridinecarboxylic acid | CAS 393-53-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Precision Synthesis of 3-Fluoropiperidine-4-Carboxylic Acid Derivatives

This Application Note and Protocol Guide details the synthesis of 3-fluoropiperidine-4-carboxylic acid derivatives , a high-value scaffold in medicinal chemistry used to modulate pKa, metabolic stability, and ligand conformation in drug candidates.

Introduction & Medicinal Chemistry Significance

The incorporation of fluorine into the piperidine ring is a strategic tool in drug discovery.[1] In the specific case of 3-fluoropiperidine-4-carboxylic acid , the vicinal relationship between the fluorine atom and the carboxylic acid (or the resulting amine in pharmacophores) introduces unique electronic and steric effects:

-

pKa Modulation: The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen (typically by 1–2 units), reducing lysosomotropic trapping and hERG channel inhibition liability.

-

Conformational Locking: The gauche effect (preference of the C–F and C–N bonds to be gauche) and dipole-dipole interactions can lock the piperidine ring into specific chair conformations, enhancing binding affinity.

-

Metabolic Stability: Fluorine blocks labile C–H sites from oxidative metabolism (P450).

Retrosynthetic Analysis & Strategy

We present two complementary synthetic routes. The choice depends on the required stereochemistry (cis vs. trans) and starting material availability.

-

Route A (De Novo): Hydrogenation of 3-fluoropyridine-4-carboxylates. This is the most direct route for accessing the cis-diastereomer.

-

Route B (Functionalization): Dehydroxyfluorination of 3-hydroxypiperidine-4-carboxylates. This allows for stereochemical inversion, providing access to the trans-diastereomer from cis-alcohols (and vice versa).

Detailed Experimental Protocols

Protocol A: Dearomatization-Hydrogenation (DAH)

Target: cis-3-Fluoropiperidine-4-carboxylic acid derivatives. Mechanism: Heterogeneous hydrogenation of the pyridine ring. The fluorine atom directs the hydrogen addition to the same face, typically favoring the all-cis isomer due to the "suprafacial" nature of hydrogenation on metal surfaces.

Step 1: Synthesis of Methyl 3-fluoropyridine-4-carboxylate

Note: While commercially available, this intermediate can be synthesized from the cheaper nitro-analog.

-

Reagents: Methyl 3-nitropyridine-4-carboxylate (1.0 equiv), Cesium Fluoride (CsF, 5.0 equiv), anhydrous DMSO (0.1 M).

-

Procedure:

-

Charge an oven-dried flask with methyl 3-nitropyridine-4-carboxylate and dry CsF under nitrogen.

-

Add anhydrous DMSO.

-

Heat the mixture to 120 °C for 90 minutes. Monitor by TLC or LCMS (conversion of nitro to fluoro is usually clean).

-

Workup: Cool to RT, dilute with water, and extract exhaustively with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the product as an oil/low-melting solid.

-

Checkpoint: ¹⁹F NMR should show a singlet around -120 to -130 ppm (aromatic F).

-

Step 2: Catalytic Hydrogenation & Protection

-

Reagents: Methyl 3-fluoropyridine-4-carboxylate (1.0 equiv), 5% Rh/C or 10% Pd/C (10 wt% loading), Methanol (0.2 M), Conc. HCl (1.0 equiv), Boc₂O (1.1 equiv, optional for in-situ protection).

-

Procedure:

-

Dissolve the pyridine ester in Methanol containing 1 equiv of HCl (to protonate the nitrogen and prevent catalyst poisoning).

-

Add the catalyst (Rh/C is preferred for minimizing defluorination, though Pd/C can be used under mild conditions).

-

Hydrogenate in a Parr shaker or autoclave at 50 psi H₂ and 50 °C for 12–24 hours.

-

Optimization: If defluorination is observed, lower the temperature to RT and increase pressure to 100 psi.

-

Protection (One-pot): Once H₂ uptake ceases, vent the vessel. Add Boc₂O (1.1 equiv) and Et₃N (2.5 equiv) directly to the methanolic mixture. Stir for 4 hours at RT.

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M citric acid (to remove unreacted amine) and brine.

-

Yield: Typically 60–80% over two steps.

-

Stereochemistry: The major product is (cis)-1-Boc-3-fluoropiperidine-4-carboxylate .

-

Protocol B: Stereoselective Dehydroxyfluorination

Target: trans-3-Fluoropiperidine-4-carboxylic acid derivatives (via inversion of cis-alcohol). Mechanism: Nucleophilic fluorination using Deoxo-Fluor or DAST proceeds via an S_N2 mechanism with inversion of configuration.

Pre-requisite

Start with 1-Boc-3-hydroxypiperidine-4-carboxylic acid ethyl ester . The cis-alcohol (OH and CO₂Et on same side) will yield the trans-fluoride.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve cis-1-Boc-3-hydroxypiperidine-4-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M). Cool to -78 °C .

-

Reagent Addition: Add Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 equiv) dropwise. Note: Deoxo-Fluor is thermally more stable than DAST but still requires cold addition.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to Room Temperature (RT) overnight.

-

Quenching (Critical Safety Step):

-

Cool the mixture back to 0 °C.

-

Quench by dropwise addition of saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution occurs.

-

-

Extraction: Extract with DCM (3x). Dry combined organics over MgSO₄ (not Na₂SO₄, as MgSO₄ is better for removing trace fluorides).

-

Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

-

Result: (trans)-1-Boc-3-fluoropiperidine-4-carboxylate .

Stereochemical Characterization & Data Analysis

Correct assignment of the relative stereochemistry is critical.

| Feature | cis-Isomer (F and CO₂R syn) | trans-Isomer (F and CO₂R anti) |

| Coupling Constant (³J_H3-H4) | Typically smaller (2–5 Hz ) due to eq-ax or eq-eq relationship. | Typically larger (8–11 Hz ) if diaxial conformation is accessible. |

| ¹⁹F NMR Shift | ~ -180 to -200 ppm (broad multiplet) | ~ -180 to -200 ppm (distinct splitting pattern) |

| Physical State | Often oil or low-melting solid | Often crystalline solid |

Graphviz Workflow for Characterization:

Troubleshooting & Optimization

-

Defluorination during Hydrogenation: If significant HF elimination occurs (observed as ethyl piperidine-4-carboxylate byproduct), switch the catalyst to 5% Rh/Al₂O₃ or Rh/C and run at lower temperatures (RT). Avoid Pd/C at high temperatures.

-

Elimination during Fluorination: If the elimination product (enone) forms during the Deoxo-Fluor reaction, ensure the temperature is strictly controlled at -78 °C during addition. Use PBSF (Perfluorobutanesulfonyl fluoride) with TBAF as a milder alternative if elimination persists.

-

Regioselectivity: Ensure the starting material is the 4-carboxylate. 3-Oxo-4-carboxylate precursors can lead to 3-fluoro-4-oxo derivatives, which are different scaffolds.

References

-

Glorius, F. et al. (2019).[1] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Chemistry.[1] Link

- Kuduk, S. D. et al. (2006). "Synthesis and evaluation of 3-fluoropiperidine derivatives." Journal of Medicinal Chemistry. (Contextualizing the pKa effects).

-

Sutherland, A. et al. (2013). "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol." Journal of Organic Chemistry. Link

-

Dilman, A. D. et al. (2006). "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." MDPI Molecules. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry. Link

Sources

3-Fluoropiperidine-4-carboxylic Acid: Stereoelectronic Engineering in Drug Design

Topic: 3-Fluoropiperidine-4-carboxylic acid as a building block in drug discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

In the "Escape from Flatland" era of modern drug discovery, 3-fluoropiperidine-4-carboxylic acid has emerged as a high-value saturation pharmacophore. Unlike its non-fluorinated parent, this building block offers a unique combination of pKa modulation (lowering basicity by ~1–2 log units), conformational biasing (via the stereoelectronic gauche effect and charge-dipole interactions), and metabolic blocking .

This application note provides a technical roadmap for utilizing this scaffold to optimize ADME properties, specifically reducing lysosomal trapping and hERG liability while maintaining target affinity.

The Fluorine Advantage: Mechanisms of Action

Basicity Modulation (The Effect)

The introduction of an electronegative fluorine atom at the C3 position exerts a strong inductive effect (

-

Why this matters: High basicity (

) in piperidines is often correlated with poor blood-brain barrier (BBB) penetration, high P-glycoprotein (P-gp) efflux, and phospholipidosis (lysosomal trapping). -

The Shift: 3-Fluorination typically lowers the

of the piperidine nitrogen from ~11.0 to ~9.2–9.8, bringing it into a physiological range that improves oral bioavailability.

Table 1: Comparative Physicochemical Properties

| Scaffold | Substituent | LogD (pH 7.4) | Metabolic Liability | |

| Piperidine | H | ~11.0 | -0.5 | High (C3 Oxidation) |

| 3-F-Piperidine | F (Equatorial) | ~9.6 | +0.2 | Low (Blocked) |

| 3-F-Piperidine | F (Axial) | ~9.2 | +0.1 | Low (Blocked) |

Conformational Locking (The Protonated Axial Preference)

Unlike the classic "fluorine gauche effect" seen in acyclic systems, 3-fluoropiperidine exhibits a unique behavior driven by solvation and charge-dipole interactions.

-

Neutral State: The fluorine prefers the equatorial position to avoid 1,3-diaxial steric strain.

-

Protonated State (Physiological): The equilibrium shifts. The axial fluorine orientation becomes stabilized by a favorable charge-dipole interaction between the

bond and the

Figure 1: Conformational inversion triggered by protonation. In drug design, the axial-F conformer is often the bioactive species.

Stereochemical Guide: Cis vs. Trans

The relative stereochemistry between the 3-fluoro and 4-carboxy groups defines the vector of the substituents.

-

Cis-Isomer ((3R,4S) or (3S,4R)): The Fluorine and Carboxylic acid are on the same side. In the chair form, one is axial and one is equatorial (e.g., F-axial/COOH-equatorial). This is often the preferred isomer for compact binding pockets.

-

Trans-Isomer ((3R,4R) or (3S,4S)): Both substituents can adopt a diequatorial orientation, creating a linear, extended vector.

Critical Note: Commercial building blocks are often sold as racemic cis or trans mixtures. Always verify the enantiomeric purity (ee%) if a specific enantiomer is required.

Experimental Protocols

Protocol A: Stereoselective Amide Coupling (Preventing Epimerization)

Challenge: The C4 position (alpha to the carbonyl) is chiral. While less acidic than a ketone alpha-proton, the stereocenter is susceptible to epimerization (racemization) under strongly basic conditions or high temperatures, especially given the inductive effect of the neighboring fluorine.

Reagents:

-

Acid: 1-Boc-3-fluoropiperidine-4-carboxylic acid (1.0 equiv)

-

Amine: Target amine (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMF or EtOAc (anhydrous)

Step-by-Step Methodology:

-

Pre-Activation (Cold): Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Cool the solution to 0°C in an ice bath. Explanation: Low temperature minimizes the kinetic energy available for proton abstraction at the C4 position.

-

Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

-

Activation: Add HATU in one portion. Stir at 0°C for 15–20 minutes.

-

Alternative: If the amine is sterically hindered, use T3P (50% in EtOAc) as the coupling agent. T3P is known for extremely low epimerization rates compared to uronium salts.

-

-

Coupling: Add the amine. Allow the reaction to warm to room temperature (20–25°C) slowly over 1 hour.

-

Monitoring: Monitor by LC-MS. Look for the "M+H" peak. Tip: If two peaks with the same mass appear close together, you may have epimerized the C4 center.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.[2]

Protocol B: Analytical Validation (19F-NMR)

Standard 1H-NMR can be cluttered by the piperidine ring protons. 19F-NMR is the gold standard for verifying stereochemical integrity.

-

Sample Prep: Dissolve ~5 mg of product in DMSO-d6.

-

Acquisition: Run a proton-decoupled 19F scan.

-

Interpretation:

-

Cis-isomer: Typically appears upfield (e.g., -180 to -190 ppm).

-

Trans-isomer: Distinct chemical shift (often separated by >5 ppm).

-

Integration: If you see a minor peak (~5–10%) near the major peak, it indicates epimerization occurred during the coupling step.

-

Workflow Visualization: Library Synthesis

Figure 2: Optimized synthetic workflow for incorporating the 3-fluoropiperidine scaffold into library arrays.

Case Study: KSP Inhibitor (MK-0731)

The development of MK-0731 by Merck serves as the definitive proof-of-concept for this scaffold.

-

Problem: The initial lead (a non-fluorinated piperidine) suffered from potent P-gp efflux, limiting oral bioavailability and CNS exposure.

-

Solution: Introduction of a fluorine atom at the 3-position (cis-configuration).[3]

-

Result:

-

pKa Reduction: Dropped from 10.5 to ~9.0.

-

Efflux Ratio: Significantly reduced P-gp recognition.

-

Potency: Maintained nanomolar affinity for Kinesin Spindle Protein (KSP).

-

Outcome: The molecule advanced to clinical trials as a potential oncology treatment.

-

This case validates that 3-fluoropiperidine is not just a "me-too" modification but a functional tool for rescuing poor pharmacokinetic profiles.

References

-

pKa Modulation and Conformational Analysis: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

-

MK-0731 Case Study (KSP Inhibitors): Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,3-dihydro-1H-imidazole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252. [Link]

-

Synthesis of Fluorinated Piperidines: Volochnyuk, D. M., et al. (2021).[4] Piperidines in Drug Discovery: Physical Properties and Synthesis. ChemMedChem, 16(2), 305–319. [Link]

-

Amide Coupling Protocols (T3P Utility): Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 3-Fluoropiperidine-4-carboxylic Acid

Introduction: The Significance of 3-Fluoropiperidine-4-carboxylic Acid in Modern Drug Discovery

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it an ideal framework for drug design. The strategic introduction of fluorine into this scaffold can have a profound impact on a molecule's physicochemical and pharmacological properties. Fluorine substitution can modulate basicity (pKa), improve metabolic stability, enhance binding affinity, and influence conformation.[2][3] Specifically, the 3-fluoropiperidine-4-carboxylic acid motif is a valuable building block for creating novel therapeutics with improved potency and pharmacokinetic profiles. The modulation of the piperidine nitrogen's basicity by a vicinal fluorine atom can be critical for optimizing drug-target interactions and reducing off-target effects, such as hERG channel affinity.[2]

The challenge, however, lies in the precise stereocontrol during the synthesis of this highly functionalized building block. The relative and absolute stereochemistry of the fluorine and carboxylic acid substituents at the C3 and C4 positions, respectively, are critical for biological activity. This guide provides a comprehensive overview of modern, field-proven strategies for the stereoselective synthesis of 3-fluoropiperidine-4-carboxylic acid, intended for researchers, scientists, and drug development professionals.

Strategic Approaches to Stereocontrol

The stereoselective synthesis of 3-fluoropiperidine-4-carboxylic acid can be approached through several distinct strategies, each with its own advantages and considerations. The primary strategies discussed in this guide include:

-

Asymmetric Hydrogenation of Fluorinated Pyridine Precursors: A robust and scalable method that establishes the piperidine ring and its stereocenters in a single, highly controlled step.

-

Enzymatic Desymmetrization: A biocatalytic approach that offers exceptional enantioselectivity for creating chiral building blocks.

-

Chiral Auxiliary-Mediated Synthesis: A classical yet effective method for directing the stereochemical outcome of key bond-forming reactions.

The choice of strategy will depend on factors such as the desired stereoisomer, scalability, and the availability of starting materials and specialized equipment.

Strategy 1: Diastereoselective and Enantioselective Hydrogenation of Functionalized Fluoropyridines

The hydrogenation of readily available fluoropyridine precursors is a powerful and increasingly popular method for accessing fluorinated piperidines.[4][5] This approach offers high levels of diastereoselectivity, often favoring the cis isomer, and can be rendered enantioselective through the use of chiral catalysts or auxiliaries.

Causality Behind Experimental Choices:

The diastereoselectivity of the hydrogenation is often governed by the directing effect of substituents on the pyridine ring and the nature of the catalyst. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are commonly employed for their robustness and ease of removal.[4] For enantioselectivity, a chiral auxiliary can be temporarily installed on the pyridine nitrogen, or a chiral homogeneous catalyst can be utilized.[5][6] The choice of protecting group on the nitrogen is also critical, as it can influence the reactivity and selectivity of the hydrogenation. The benzyloxycarbonyl (Cbz) group is often favored as it can be readily removed under mild conditions.[4]

Experimental Workflow: Hydrogenation Approach

Caption: Workflow for the synthesis of 3-fluoropiperidine-4-carboxylic acid via hydrogenation.

Protocol 1: Diastereoselective Hydrogenation of Ethyl 3-Fluoropyridine-4-carboxylate

This protocol outlines a general procedure for the diastereoselective synthesis of the cis-isomer of 3-fluoropiperidine-4-carboxylic acid.

Materials:

-

Ethyl 3-fluoropyridine-4-carboxylate

-

Palladium on carbon (10 wt. %)

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Hydrogen gas

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for hydrogenation

Procedure:

-

Preparation of the Substrate: Ethyl 3-fluoropyridine-4-carboxylate can be synthesized from commercially available 3-fluoropyridine-4-carbonitrile via Pinner reaction or acidic ethanolysis.

-

Hydrogenation:

-

To a solution of ethyl 3-fluoropyridine-4-carboxylate (1.0 eq) in anhydrous ethanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).

-

Purge the vessel with an inert gas (N2 or Ar) and then introduce hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

-

Work-up and Isolation:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl cis-3-fluoropiperidine-4-carboxylate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and water.

-